molecular formula C11H18O3 B14570267 Formic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol CAS No. 61553-42-2

Formic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol

Cat. No.: B14570267
CAS No.: 61553-42-2
M. Wt: 198.26 g/mol
InChI Key: WSTXFZZFQLGMDM-UHFFFAOYSA-N
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Description

Formic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol is a compound that combines the simplest carboxylic acid, formic acid, with a complex alcohol derivative. . The alcohol component, (2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol, is a cyclopentene derivative with a hydroxyl group attached to a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

Formic acid can be synthesized through several methods, including the hydrolysis of methyl formate, the oxidation of formaldehyde, and the carbonylation of methanol . The alcohol component, (2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol, can be synthesized through the cyclization of appropriate precursors followed by reduction reactions to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of formic acid typically involves the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide . The process requires elevated temperatures and pressures to achieve efficient conversion. The production of (2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol on an industrial scale would involve similar cyclization and reduction steps, optimized for large-scale synthesis.

Chemical Reactions Analysis

Scientific Research Applications

Properties

CAS No.

61553-42-2

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

formic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol

InChI

InChI=1S/C10H16O.CH2O2/c1-7(2)9-5-4-8(3)10(9)6-11;2-1-3/h9,11H,1,4-6H2,2-3H3;1H,(H,2,3)

InChI Key

WSTXFZZFQLGMDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC1)C(=C)C)CO.C(=O)O

Origin of Product

United States

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